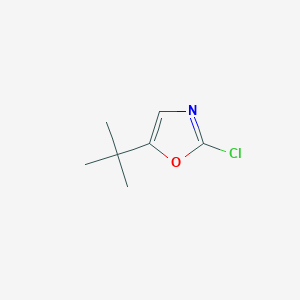
5-Tert-butyl-2-chlorooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-2-chlorooxazole is a heterocyclic organic compound that features an oxazole ring substituted with a tert-butyl group at the 5-position and a chlorine atom at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-chlorooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tert-butyl-substituted acetylenes with chlorinated oximes, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of catalysts such as copper(I) chloride and bases like triethylamine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Tert-butyl-2-chlorooxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with various dienophiles to form complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted oxazoles, oxazole derivatives with different functional groups, and complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
5-Tert-butyl-2-chlorooxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers investigate its biological activity and potential as an antimicrobial or anticancer agent.
Mecanismo De Acción
The mechanism of action of 5-Tert-butyl-2-chlorooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
5-Tert-butyl-2-chlorooxazole is unique due to the presence of both a tert-butyl group and a chlorine atom, which impart distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
1060816-25-2 |
|---|---|
Fórmula molecular |
C7H10ClNO |
Peso molecular |
159.61 g/mol |
Nombre IUPAC |
5-tert-butyl-2-chloro-1,3-oxazole |
InChI |
InChI=1S/C7H10ClNO/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3 |
Clave InChI |
BPAHMQKXCJCJRN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN=C(O1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















